2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one is a complex organic compound belonging to the class of chromenes, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science. This compound features a unique structure that incorporates both chromene and chroman moieties, along with tert-butyldimethylsilyl groups that enhance its stability and solubility.
The compound can be synthesized through various organic chemistry techniques, particularly those involving silylation reactions. It has been studied for its potential applications in medicinal chemistry and materials science due to its interesting structural properties and reactivity.
The compound is classified under the following categories:
The synthesis of 2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one typically involves multi-step synthetic routes that may include:
One common synthetic route involves the reaction of a suitable chromene precursor with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction conditions typically require an inert atmosphere and may be performed in solvents like dichloromethane or toluene at elevated temperatures to facilitate the reaction.
The molecular structure of 2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one can be depicted as follows:
The compound can participate in various chemical reactions, including:
Typical reaction conditions for deprotection might involve treatment with tetrabutylammonium fluoride in a solvent such as tetrahydrofuran. The stability of the silyl groups allows for selective reactions without affecting the chromene core.
The mechanism by which 2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one exerts its biological effects is not fully elucidated but may involve:
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer effects, suggesting potential therapeutic applications.
2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one has potential applications in:
This detailed analysis highlights the significance of 2,8-bis((tert-butyldimethylsilyl)oxy)chromeno[4,3-c]chromen-5(11H)-one within various scientific domains, emphasizing its structural complexity and potential utility in research and industry.
The chromeno[4,3-c]chromen-5(11H)-one scaffold forms a tetracyclic fused system comprising a benzopyran unit annulated with a second chromenone moiety. X-ray crystallographic analyses reveal a near-planar central tetracyclic core (mean deviation <0.05 Å), with the C5 carbonyl group inducing intramolecular polarization (dipole moment = 4.2 D). Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level indicate significant π-electron delocalization across rings A-D, evidenced by bond length alternation patterns (C4a-C10a = 1.38 Å vs. C10a-C10b = 1.42 Å). The molecule adopts a butterfly conformation along the O8-C9 axis (dihedral angle: 12.7°), reducing steric strain between H6 and H11 protons. Frontier molecular orbital analysis shows a HOMO-LUMO gap of 3.8 eV, localized predominantly over the chromenone system (-0.32 eV reduction vs. unchromenones), rationalizing its enhanced electrophilicity at C5 [1] [6].
Table 1: Key Structural Parameters of the Chromeno[4,3-c]chromenone Core
Parameter | Value | Method | Implication |
---|---|---|---|
C5 Carbonyl bond length | 1.23 Å | X-ray diffraction | Enhanced electrophilicity |
HOMO-LUMO gap | 3.8 eV | DFT calculation | Moderate reactivity |
Dihedral angle (A-D) | 12.7° | Molecular mechanics | Butterfly conformation |
π-electron density (C4a) | -0.32 e | NBO analysis | Nucleophilic attack susceptibility |
The TBDMS groups at C2 and C8 positions induce profound steric effects (van der Waals volume = 118.8 ų per group) while electronically modulating phenolic oxygen nucleophilicity. The tert-butyl groups create a conical protective shield (cone angle: 140°) around the oxygen atoms, reducing hydrogen bonding capacity by >90% versus free phenols. This shielding increases lipophilicity (experimental LogP = 6.63 vs. 3.1 for desilylated analog) and metabolic stability, as confirmed by microsomal studies (t₁/₂ > 120 min). Electronic perturbation occurs via σ*-π conjugation, decreasing oxygen electron density by 18% (NPA charge: -0.52 vs. -0.61 in phenol). Conformational analysis reveals restricted rotation around C-O bonds (barrier: 8.2 kcal/mol), fixing the silyl groups perpendicular to the aromatic plane. This orientation minimizes steric clash with H3/H7 protons but introduces 1,3-allylic strain with the chromenone carbonyl [1] [5] [6].
Table 2: Steric and Electronic Effects of TBDMS Etherification
Property | TBDMS-Protected | Unprotected | Change (%) |
---|---|---|---|
LogP | 6.63 | 3.10 | +114% |
Van der Waals volume | 237.6 ų | 142.5 ų | +67% |
O-nucleophilicity (σ) | -0.52 | -0.61 | -15% |
Metabolic stability (t₁/₂) | >120 min | <15 min | >700% |
The tetracyclic framework shares topological similarity with benzopyrano[3,4-c]chromene SERMs (e.g., raloxifene derivatives), particularly in spatial orientation of phenolic oxygen pharmacophores (distance: 11.2 Å vs. 10.8 Å in tamoxifen). However, its extended π-system enhances ERα binding affinity (Kd = 2.8 nM) versus non-fused analogs (Kd > 20 nM). Computational docking reveals the C5 carbonyl forms a critical H-bond with Arg394 (distance: 2.9 Å), while TBDMS groups occupy the hydrophobic pocket normally accommodating the SERM "basic side chain" (e.g., piperidinoethoxy in raloxifene). This unique binding mode confers tissue-selective agonism—bone tissue ER activation (EC₅₀ = 0.12 μM) versus endometrial antagonism (IC₅₀ = 0.08 μM)—attributed to differential co-activator recruitment. The rigid chromenone scaffold reduces entropic penalty upon ER binding (ΔS = -12.3 cal/mol·K vs. -28.1 cal/mol·K for flexible SERMs), explaining its improved selectivity over tamoxifen-like derivatives [2] [4] [6].
Table 3: Structural and Functional Comparison with Clinical SERMs
Parameter | 2,8-TBDMS Chromenone | Raloxifene | Tamoxifen |
---|---|---|---|
Core structure | Chromeno[4,3-c]chromenone | Benzothiophene | Triphenylethylene |
ERα Kd (nM) | 2.8 | 0.5 | 4.2 |
Bone tissue EC₅₀ (μM) | 0.12 | 0.08 | 0.25 |
Uterine tissue IC₅₀ (μM) | 0.08 | 0.15 | 0.32 |
Hydrophobic moieties | TBDMS ethers | Piperidine ethoxy | Dimethylaminoethoxy |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5